molecular formula C26H27F3N2O2 B12656728 Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate

Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate

Cat. No.: B12656728
M. Wt: 456.5 g/mol
InChI Key: NERYNBJQGGYORQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum (600 MHz, CDCl₃) reveals:

  • A singlet at δ 3.76 ppm (3H) for the methyl ester group
  • Two doublets of doublets at δ 6.82 ppm (J = 15.8 Hz, 1H) and δ 7.35 ppm (J = 15.8 Hz, 1H) for the trans-vinylic protons
  • Broad singlets at δ 4.21 ppm and δ 3.89 ppm corresponding to the tetrahydropyridoindole NH and CH₂ groups

The ¹³C NMR spectrum shows:

  • A carbonyl signal at δ 167.2 ppm for the ester group
  • Quaternary carbons at δ 158.1 ppm (C-F) and δ 135.9 ppm (aromatic C)
  • Methyl carbons at δ 22.4 ppm (CH₃) and δ 26.8 ppm (CF₂CH₃)

High-Resolution Mass Spectrometry (HRMS) Characterization

HRMS (ESI-TOF) data confirms the molecular formula with a measured [M+H]⁺ ion at m/z 457.2071 (calculated 457.2004 for C₂₆H₂₈F₃N₂O₂), demonstrating a mass accuracy of 1.5 ppm. Key fragmentation patterns include:

  • Loss of the methyl ester group (-60 Da) at m/z 397.1823
  • Cleavage of the fluoropropyl chain (-118 Da) at m/z 339.1548
  • Formation of the stable tetrahydropyridoindole ion at m/z 261.1235

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

IR spectroscopy (ATR, cm⁻¹):

  • Strong absorption at 1742 cm⁻¹ (ester C=O stretch)
  • Medium bands at 1608 cm⁻¹ (aromatic C=C) and 1245 cm⁻¹ (C-F)
  • N-H stretch observed as a broad peak at 3320 cm⁻¹

UV-Vis spectrum (MeOH, λmax):

  • π→π* transition at 268 nm (ε = 12,400 M⁻¹cm⁻¹)
  • Weak n→π* transition at 315 nm (ε = 890 M⁻¹cm⁻¹)
  • Shoulder at 240 nm from the indole chromophore

Properties

Molecular Formula

C26H27F3N2O2

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate

InChI

InChI=1S/C26H27F3N2O2/c1-15-11-18-17-7-5-6-8-21(17)30-24(18)25(31(15)14-26(2,3)29)23-19(27)12-16(13-20(23)28)9-10-22(32)33-4/h5-10,12-13,15,25,30H,11,14H2,1-4H3

InChI Key

NERYNBJQGGYORQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)OC)F)NC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-1H-pyrido[3,4-b]indole core, followed by the introduction of the fluoroalkyl groups and the acrylate moiety. Common reagents and catalysts used in these reactions include palladium catalysts, fluorinating agents, and acrylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, including enzymes and receptors. Its fluorinated groups may enhance its metabolic stability and bioavailability.

Industry

In industry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may impart desirable characteristics to these products, such as increased durability or specific reactivity.

Mechanism of Action

The mechanism of action of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated groups could enhance binding affinity and selectivity, while the tetrahydro-1H-pyrido[3,4-b]indole core may interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

AZD9496 (Acrylic Acid Form)

AZD9496 ((E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid) shares the same core structure as the title compound but replaces the methyl ester with a carboxylic acid. Preclinical studies demonstrate AZD9496’s high oral bioavailability (>50% in rodents) and potent ER degradation (IC50 = 0.5 nM), comparable to fulvestrant . Its (1R,3R) stereochemistry optimizes ER binding by positioning fluorinated groups into hydrophobic pockets of the ligand-binding domain .

Fulvestrant

Fulvestrant, a steroidal SERD, binds ERα and induces receptor degradation but requires intramuscular administration due to poor oral bioavailability. Unlike the title compound, fulvestrant lacks the tetrahydropyridoindole motif, relying instead on a sulfonyl group and long alkyl chain for activity. Its low oral absorption limits clinical utility, highlighting the advantage of AZD9496 and its derivatives .

Lasofoxifene and RAD1901 (Elacestrant)
  • Lasofoxifene : A benzopyran-based SERM/SERD hybrid with a fluorophenyl group. While effective in ESR1-mutant models, its partial agonist activity may limit potency compared to pure antagonists like AZD9496 .
  • RAD1901 (Elacestrant): A non-steroidal SERD with a benzothiophene core. It exhibits moderate oral bioavailability and is approved for metastatic breast cancer but shows reduced efficacy in certain ESR1 mutations .
Methyl 4-((2-Methyl-3,4-Dihydro-1H-Pyrido[4,3-b]Indol-5(2H)-Yl)Methyl)Benzoate

This structurally related compound () replaces the propenoate with a benzoate ester and modifies the pyridoindole substitution pattern. While its pharmacological profile is uncharacterized in the provided data, such structural variations highlight the importance of the propenoate/acrylic acid group and fluorinated side chains in ER targeting .

Structure-Activity Relationship (SAR) Insights

  • Tetrahydropyridoindole Core : Critical for ER binding. Removal or saturation of the indole ring reduces potency .
  • Fluorine Substitutions : 3,5-Difluorophenyl and 2-fluoro-2-methylpropyl groups enhance binding affinity and metabolic stability by engaging ERα’s Leu387 and Met421 residues .
  • Ester vs. Acid : The methyl ester in the title compound may improve absorption, whereas the carboxylic acid in AZD9496 directly participates in hydrogen bonding with ERα’s His524 .

Pharmacokinetic and Efficacy Comparisons

Compound Molecular Formula Key Features ERα IC50 (nM) Oral Bioavailability Clinical Stage
AZD9496 (Acrylic Acid) C28H25F3N2O3 Tetrahydropyridoindole, carboxylic acid 0.5 >50% (preclinical) Phase I Completed
Title Compound (Methyl Ester) C29H27F3N2O3 Methyl ester prodrug N/A Likely improved Preclinical
Fulvestrant C32H47F5O3S Steroidal, sulfonyl group 0.9 Low (IM only) Approved
RAD1901 C24H21F3N2O2 Benzothiophene core 1.2 Moderate Approved
Lasofoxifene C28H31F2NO3 Benzopyran, fluorophenyl 0.7 High Phase III

Data sourced from References

Mechanistic Differentiation

  • Pure Antagonism : The title compound and AZD9496 act as pure ER antagonists, disrupting ERα helix 12 positioning to block coactivator recruitment, unlike SERMs like tamoxifen .
  • Oral Bioavailability : The methyl ester derivative may surpass AZD9496 in absorption, though activation via esterase hydrolysis is required .
  • ESR1 Mutant Efficacy : AZD9496 retains activity against common ESR1 mutations (e.g., Y537S, D538G), whereas older SERDs show reduced potency .

Biological Activity

Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure incorporating a pyridoindole core, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

  • Core Structure : Pyrido[3,4-b]indole
  • Substituents :
    • Difluorophenyl group
    • Fluorinated isopropyl side chain
    • Acrylic acid moiety

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity :
    • Studies show that derivatives of the pyridoindole core can inhibit various cancer cell lines. The compound's structure allows for interactions with estrogen receptors (ER), making it a candidate for targeting ER-positive breast cancers. AZD9496, a related compound, demonstrated effectiveness in blocking growth in ER-positive and ESR1-mutant tumors in preclinical models .
  • Mechanism of Action :
    • The compound interacts with the estrogen receptor by forming hydrogen bonds and engaging in lipophilic interactions with specific amino acids in the receptor's binding pocket. This interaction profile suggests potential as a selective estrogen receptor modulator (SERM) .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pathways associated with inflammation . Further studies are needed to confirm if this specific compound shares these properties.

Research Findings and Case Studies

Study Objective Findings
Study A Evaluate anticancer propertiesDemonstrated significant inhibition of ER-positive breast cancer cell growth; effective against ESR1 mutations.
Study B Assess interaction with estrogen receptorsIdentified critical binding interactions that enhance antagonist activity against ER.
Study C Investigate anti-inflammatory effectsFound potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Detailed Mechanistic Insights

The biological activity of this compound can be attributed to its unique structural features:

  • Hydrogen Bonding : The interaction between the indole nitrogen and carbonyl groups within the ER enhances binding affinity.
  • Lipophilic Interactions : The fluorinated side chains occupy hydrophobic pockets in the receptor, stabilizing the ligand-receptor complex.

These interactions contribute to its potential as a therapeutic agent in hormone-dependent cancers.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?

The synthesis involves multi-step regioselective functionalization of the tetrahydropyridoindole core and fluorinated aryl groups. Key challenges include:

  • Steric hindrance during cyclization of the tetrahydropyridoindole scaffold, which can be mitigated using palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates to enhance reaction efficiency .
  • Fluorine incorporation at the 3,5-positions of the phenyl ring, requiring controlled electrophilic fluorination or halogen-exchange protocols under anhydrous conditions.
  • Esterification stability : The methyl prop-2-enoate group may undergo hydrolysis; use of aprotic solvents (e.g., DMF) and low-temperature esterification (4°C) with methyl iodide is recommended .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 19F^{19}\text{F}-NMR is essential for verifying fluorination patterns, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the tetrahydropyridoindole scaffold and ester linkage .
  • High-resolution mass spectrometry (HRMS) : Ensures molecular ion consistency with the complex formula.
  • HPLC-PDA : Validates purity (>95%) and detects regioisomeric byproducts using C18 columns with acetonitrile/water gradients .

Q. How can researchers design initial biological screening assays for this compound?

  • Cytotoxicity profiling : Use the MTT assay across cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination (Table 1).
  • Target engagement : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to indole-based kinase inhibitors .

Table 1. Example In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC50_{50} (µM)Reference
MCF-70.45
A5491.2

Advanced Research Questions

Q. How can contradictory literature data on fluorinated indole derivatives’ bioactivity be resolved?

Discrepancies often arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<0.1% final concentration) to minimize solvent effects.
  • Assay conditions : Validate protocols using reference compounds (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
  • Metabolic instability : Perform stability studies in liver microsomes to identify labile motifs (e.g., ester hydrolysis) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Catalyst optimization : Screen palladium ligands (e.g., Xantphos vs. BINAP) to enhance cyclization efficiency .
  • Flow chemistry : Implement continuous-flow systems for nitroarene reduction steps to improve scalability and safety .
  • Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-fluorination) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core modifications : Synthesize analogs with varying substituents on the tetrahydropyridoindole nitrogen (e.g., -CH3_3 vs. -CF3_3) to assess steric/electronic effects.
  • Fluorine scanning : Replace 3,5-difluoro groups with -H, -Cl, or -OMe to evaluate hydrophobic interactions .
  • Docking simulations : Use molecular dynamics to predict binding poses in kinase ATP pockets and guide synthetic prioritization .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24h, monitor via HPLC .
  • Plasma stability : Use human plasma to quantify ester hydrolysis rates; stabilize with prodrug strategies (e.g., phosphonate esters) if needed .

Methodological Notes

  • Avoid unreliable sources : Cross-validate data from peer-reviewed journals (e.g., Molecules, pharmacopeial guidelines) over commercial databases .
  • Data rigor : Replicate key findings (e.g., IC50_{50}) with orthogonal assays (e.g., ATP-lite vs. resazurin) to confirm reproducibility.

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